Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride
Overview
Description
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 . It’s a solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl imidazo[1,2-a]pyridine-7-carboxylate is 1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
Ethyl imidazo[1,2-a]pyridine-7-carboxylate is a solid at room temperature . It has a boiling point of 87-88 .
Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The World Health Organization has taken the initiative to develop new TB drugs using this class of compounds .
Medicinal Chemistry
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Material Science
Imidazo[1,2-a]pyridines are also useful in material science because of their structural character . They have been used in the synthesis of various materials due to their unique properties .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have shown promising innovations in different technological applications, such as optoelectronic devices . Their luminescent properties make them suitable for use in these devices .
Sensors
Imidazo[1,5-a]pyridine derivatives have been used in the development of sensors . Their unique properties allow them to respond to changes in their environment, making them ideal for sensor applications .
Anti-Cancer Drugs
Imidazo[1,5-a]pyridine derivatives have been explored for their potential use as anti-cancer drugs . Their ability to interact with biological targets makes them promising candidates for cancer therapy .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their luminescent properties make them ideal for these applications .
Synthesis of Derivatives
The direct functionalization of imidazo[1,2-a]pyridines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process is desirable due to its tremendous use in various branches of chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been associated with various biological activities, suggesting a wide range of potential targets .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This functionalization could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (1902) and its solid physical form could potentially influence its bioavailability.
Result of Action
One study showed clear signs of apoptosis, including nuclear condensation and fragmentation, at the concentration of 100 µm , suggesting that the compound may have cytotoxic activity.
Action Environment
The compound is recommended to be stored sealed in a dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-7-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8;/h3-7H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOJCZGQKPRXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN2C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656987 | |
Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride | |
CAS RN |
957120-75-1 | |
Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957120-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl imidazo[1,2-a]pyridine-7-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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